An In-depth Technical Guide to Methyl Isonicotinate: Chemical Properties and Structure
An In-depth Technical Guide to Methyl Isonicotinate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl isonicotinate, also known by its IUPAC name methyl pyridine-4-carboxylate, is an organic compound with significant applications in the pharmaceutical and agrochemical industries. It serves as a key building block in the synthesis of a variety of more complex molecules.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and purification of methyl isonicotinate, tailored for researchers and professionals in drug development.
Chemical Structure and Identifiers
Methyl isonicotinate is an ester derivative of isonicotinic acid and methanol. The molecule consists of a pyridine ring with a methyl ester group attached at the 4-position.
| Identifier | Value |
| IUPAC Name | methyl pyridine-4-carboxylate[2] |
| CAS Number | 2459-09-8[2] |
| Molecular Formula | C₇H₇NO₂[2] |
| SMILES | COC(=O)C1=CC=NC=C1[2] |
| InChI Key | OLXYLDUSSBULGU-UHFFFAOYSA-N[2] |
Physicochemical Properties
A summary of the key physicochemical properties of methyl isonicotinate is presented below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value |
| Molecular Weight | 137.14 g/mol [3] |
| Appearance | Colorless to clear orange to brown liquid[1][4] |
| Melting Point | 8-8.5 °C[3] |
| Boiling Point | 207-209 °C[3] |
| Density | 1.161 g/mL at 25 °C[3] |
| Solubility | Slightly soluble in water. Soluble in chloroform and ethyl acetate.[4][5] |
| Refractive Index (n20/D) | 1.512[3] |
Spectroscopic Data
Spectroscopic data are essential for the identification and characterization of methyl isonicotinate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃, 90 MHz):
-
δ 8.78 (d, 2H): Protons on the pyridine ring adjacent to the nitrogen (positions 2 and 6).
-
δ 7.84 (d, 2H): Protons on the pyridine ring adjacent to the ester group (positions 3 and 5).
-
δ 3.96 (s, 3H): Protons of the methyl ester group.[6]
¹³C NMR (D₂O, 100 MHz):
-
δ 163.3 (COO): Carbonyl carbon of the ester.
-
δ 145.9 (C4): Carbon on the pyridine ring attached to the ester group.
-
δ 142.6 (C2): Carbons on the pyridine ring adjacent to the nitrogen.
-
δ 127.0 (C3): Carbons on the pyridine ring adjacent to the ester group.
-
δ 58.0 (CH₃O): Carbon of the methyl group.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~1730 | C=O stretch (ester)[7] |
| ~1607 | C=N stretch (pyridine ring)[7] |
| ~1282 | C-O stretch (ester)[7] |
Mass Spectrometry
Electron Ionization (EI) Mass Spectrum: The mass spectrum of methyl isonicotinate shows a molecular ion peak at m/z 137. Key fragmentation peaks are observed at m/z 106 ([M-OCH₃]⁺), 78 (pyridine cation), and 51.[2]
Experimental Protocols
Synthesis of Methyl Isonicotinate via Fischer Esterification
The most common method for synthesizing methyl isonicotinate is the Fischer esterification of isonicotinic acid with methanol, using a strong acid catalyst such as sulfuric acid.[8]
Materials:
-
Isonicotinic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
10% Sodium bicarbonate solution
-
Chloroform or ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Brine (saturated NaCl solution)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, suspend isonicotinic acid in anhydrous methanol.
-
Cool the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid dropwise with continuous stirring. The addition is exothermic.
-
Once the addition is complete, remove the ice bath and attach a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the mixture with a 10% sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with chloroform or ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain crude methyl isonicotinate.
Purification by Column Chromatography
Crude methyl isonicotinate can be purified using silica gel column chromatography.
Materials:
-
Crude methyl isonicotinate
-
Silica gel (60-120 or 230-400 mesh)
-
Petroleum ether (or hexanes)
-
Ethyl acetate
Equipment:
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Prepare a slurry of silica gel in a low-polarity eluent (e.g., 9:1 petroleum ether:ethyl acetate) and pack the chromatography column.
-
Dissolve the crude methyl isonicotinate in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of petroleum ether and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield purified methyl isonicotinate.
Applications in Drug Development and Biological Activity
Methyl isonicotinate is a versatile intermediate in the synthesis of various pharmaceutical compounds, including antitubercular and antihypertensive drugs.[9] It also exhibits antimicrobial and antifungal properties.[9]
While not directly implicated in specific intracellular signaling pathways in human cells, methyl isonicotinate is known for its rubefacient (skin-reddening) effect when applied topically. This physiological response is believed to be mediated by the local release of prostaglandins, which cause vasodilation.
Conclusion
Methyl isonicotinate is a valuable compound with well-defined chemical and physical properties. Its synthesis and purification are achievable through standard laboratory techniques. For researchers and professionals in drug development, a thorough understanding of its characteristics is essential for its effective use as a synthetic intermediate. While its direct interaction with specific signaling pathways is not established, its physiological effects are of interest in topical formulations.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. Methyl isonicotinate | C7H7NO2 | CID 227085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl isonicotinate 98 2459-09-8 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Methyl nicotinate(93-60-7) IR Spectrum [chemicalbook.com]
- 6. Methyl isonicotinate(2459-09-8) 1H NMR [m.chemicalbook.com]
- 7. shd-pub.org.rs [shd-pub.org.rs]
- 8. benchchem.com [benchchem.com]
- 9. cerritos.edu [cerritos.edu]
